molecular formula C7H4Cl3F B1410842 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene CAS No. 1803725-08-7

1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene

Cat. No.: B1410842
CAS No.: 1803725-08-7
M. Wt: 213.5 g/mol
InChI Key: AQCWOHXSVUYLPE-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene typically involves the chlorination of 2,6-dichloro-4-fluorotoluene. This reaction is carried out using gaseous chlorine in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the benzylic position .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: 2,6-Dichloro-4-fluorobenzylamine, 2,6-dichloro-4-fluorobenzyl alcohol.

    Oxidation: 2,6-Dichloro-4-fluorobenzaldehyde.

    Reduction: 2,6-Dichloro-4-fluorotoluene.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to modifications that can alter their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its electrophilicity and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,3-dichloro-2-(chloromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCWOHXSVUYLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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